

Assessing the In Vivo Efficacy of PRO-905: Application Notes and Protocols

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Compound of Interest		
Compound Name:	PRO-905	
Cat. No.:	B12390446	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRO-905 is a novel phosphoramidate protide designed for the targeted delivery of the active nucleotide antimetabolite, thioguanosine monophosphate (TGMP), to tumor tissues.[1][2][3][4] This approach circumvents the limitations associated with traditional purine antimetabolites like 6-mercaptopurine (6-MP), offering enhanced tumor delivery and an improved safety profile.[3] [5] PRO-905 acts by inhibiting the purine salvage pathway, a critical mechanism for nucleotide synthesis in cancer cells.[1][3][4] Preclinical studies have demonstrated its potent anti-tumor activity, particularly in models of Malignant Peripheral Nerve Sheath Tumors (MPNST), both as a single agent and in combination with inhibitors of the de novo purine synthesis pathway.[1][2] [3][6]

These application notes provide a comprehensive overview of the in vivo assessment of **PRO-905**, including detailed experimental protocols and a summary of key efficacy data. The information presented is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of **PRO-905** in various cancer models.

Data Presentation: In Vivo Efficacy of PRO-905



The following tables summarize the key quantitative data from in vivo studies assessing the efficacy of **PRO-905** in MPNST models.

Table 1: Pharmacokinetic Profile of PRO-905 vs. 6-MP in B6 Mice with Flank MPNST[5]

Compound	Dose (i.p.)	Active Metabolite	Tumor AUC₀→t (nmol/g/hour)
PRO-905	10 mg/kg	6-TGMP	268
6-MP	2.9 mg/kg (equimolar)	6-TGMP	114

This data highlights that **PRO-905** delivers over 2.5 times more of the active metabolite TGMP to the tumor compared to an equimolar dose of 6-MP.[3][4]

Table 2: Single-Agent Efficacy of PRO-905 in Murine Flank MPNST Model

Treatment Group	Dose (i.p.)	Study Duration	Outcome
Vehicle	-	3 weeks	Progressive tumor growth
PRO-905	10 mg/kg	3 weeks	Inhibition of tumor growth

Spider plots of individual tumor volumes demonstrated that **PRO-905** treatment effectively controlled tumor progression over the three-week study period.[5]

Table 3: Combination Efficacy of PRO-905 and JHU395 in Murine Flank MPNST Model

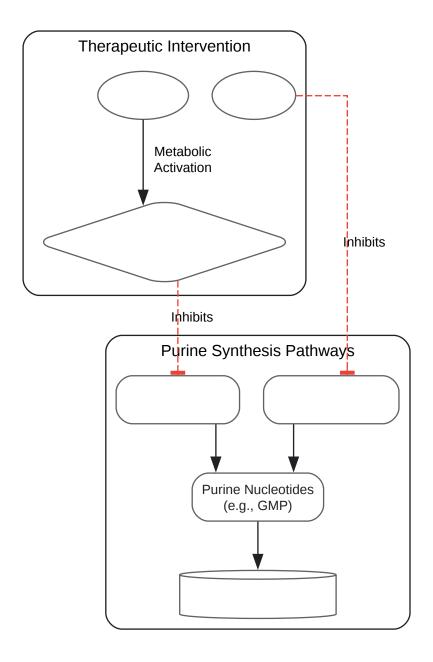
Treatment Group	Rationale	Outcome
JHU395 + PRO-905	Dual inhibition of de novo and purine salvage pathways	Augmented anti-tumor efficacy compared to single agents

The combination of **PRO-905** with the glutamine amidotransferase inhibitor JHU395 resulted in enhanced tumor growth inhibition in a murine flank MPNST model.[1][2][3]



Signaling Pathway and Experimental Workflow

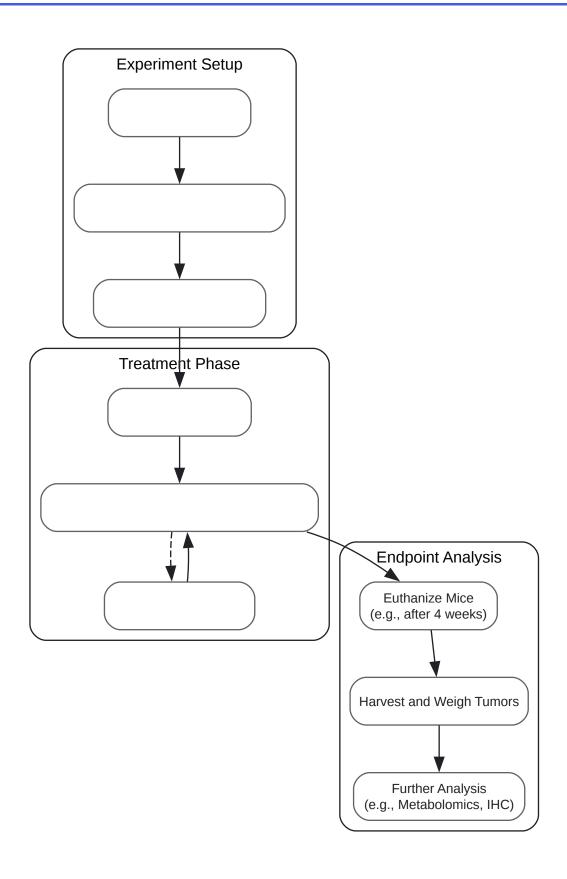
The following diagrams illustrate the mechanism of action of **PRO-905** and a typical experimental workflow for assessing its in vivo efficacy.



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Caption: Mechanism of action of **PRO-905** and JHU395 on purine synthesis pathways.





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Caption: General experimental workflow for in vivo efficacy testing of PRO-905.



Experimental Protocols

1. Murine Allograft Flank Tumor Model

This protocol describes the use of a syngeneic flank model to assess the efficacy of PRO-905.

- Animal Model:
 - Species: Mouse
 - Strain: C57BL/6 (B6)
 - Sex: Male
 - Age: Approximately 10 weeks
- Cell Line:
 - Murine MPNST cells derived from an NPcis mouse.
- Procedure:
 - Tumor Cell Implantation: Inject 3 x 10⁶ murine MPNST cells subcutaneously into the right flank of each mouse.[2]
 - Tumor Growth: Allow tumors to establish and grow for 3 to 4 weeks, or until they reach a palpable size.[2]
 - Randomization: Measure tumor volumes using calipers. Randomize mice into treatment groups to ensure equivalent mean tumor volumes at the start of the study.
 - Treatment Administration:
 - Vehicle Control: Administer the vehicle solution intraperitoneally (i.p.) according to the same schedule as the treatment groups.
 - **PRO-905**: Administer **PRO-905** at the desired dose (e.g., 10 mg/kg) i.p., 5 days a week. [7]



Monitoring:

- Measure tumor dimensions with calipers three times per week. Calculate tumor volume using the formula: V = (length x width²) / 2.[7]
- Record mouse weights three times per week to monitor for toxicity.
- Endpoint:
 - The study endpoint is typically reached after a predetermined duration (e.g., four weeks of treatment).[1]
 - Euthanize mice via CO₂ inhalation.[1]
 - Harvest and weigh the tumors for final analysis.[1]
- 2. Human Patient-Derived Xenograft (PDX) Model

This model is utilized to evaluate the efficacy of **PRO-905** on human tumors.

- Animal Model:
 - Immunocompromised mice (e.g., NOD/SCID or similar).
- Tumor Model:
 - Human MPNST patient-derived xenograft tissue.
- Procedure:
 - Tumor Implantation: Surgically implant small fragments of PDX tissue subcutaneously into the flank of each mouse.
 - Tumor Growth: Allow tumors to grow to a predetermined size (e.g., > 100 mm³).[7]
 - Randomization: Randomize mice with established tumors into treatment groups with equivalent mean starting tumor volumes (e.g., approximately 225 mm³).[7]
 - Treatment Administration:



- Vehicle Control: Administer vehicle (e.g., PBS + 1% Tween + 10% EtOH) i.p., 5 days a week.[7]
- **PRO-905**: Administer **PRO-905** at the desired dose (e.g., 20 mg/kg) i.p., 5 days a week. [7]
- Monitoring and Endpoint: Follow the same monitoring and endpoint procedures as described for the murine allograft model.

3. Pharmacokinetic Analysis

This protocol outlines the procedure for assessing the delivery of the active metabolite TGMP to the tumor.

- Procedure:
 - Establish flank tumors in B6 mice as described in Protocol 1.
 - Administer a single dose of PRO-905 (e.g., 10 mg/kg, i.p.) or an equimolar dose of a comparator compound (e.g., 6-MP at 2.9 mg/kg, i.p.).[5]
 - At various time points post-administration, euthanize cohorts of mice (n=3 per time point).
 [5]
 - Harvest tumors and flash-freeze them in liquid nitrogen.[1]
 - Extract metabolites from the tumor tissue (e.g., using 80% cold methanol).[1]
 - Analyze the concentration of TGMP in the tumor extracts using a validated analytical method (e.g., LC-MS/MS).

Conclusion

PRO-905 represents a promising therapeutic agent with a well-defined mechanism of action and demonstrated in vivo efficacy in preclinical models of MPNST. The protocols and data presented in these application notes provide a framework for the continued investigation of **PRO-905** in various oncology settings. The use of both syngeneic and patient-derived



xenograft models, coupled with robust pharmacokinetic and pharmacodynamic analyses, will be crucial in further elucidating the therapeutic potential of this novel purine antimetabolite.

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